4-(5-Bromo-2-methoxyphenyl)-1-butene

Description

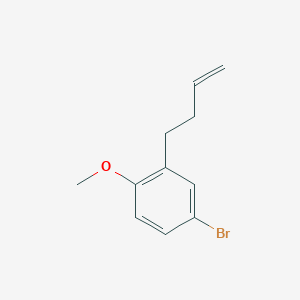

4-(5-Bromo-2-methoxyphenyl)-1-butene is an organobromine compound characterized by a phenyl ring substituted with a bromine atom at position 5 and a methoxy group (-OCH₃) at position 2. This aromatic system is attached to a 1-butene chain, where the double bond resides between carbons 1 and 2 (CH₂=CHCH₂-CH₂-). The molecular formula is C₁₁H₁₃BrO, with a molecular weight of ~241.12 g/mol.

The methoxy group acts as an electron-donating substituent, while the bromine atom is electron-withdrawing, creating a polarized aromatic system. The terminal alkene moiety confers reactivity typical of alkenes, such as susceptibility to addition or polymerization reactions.

Properties

IUPAC Name |

4-bromo-2-but-3-enyl-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-3-4-5-9-8-10(12)6-7-11(9)13-2/h3,6-8H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTXBEDEXWYZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxyphenyl)-1-butene typically involves the bromination of 2-methoxyphenol followed by a series of reactions to introduce the butene chain. One common method involves:

Acetylation Protection: Protecting the phenolic hydroxyl group of 2-methoxyphenol using acetic anhydride under acidic conditions.

Bromination: Brominating the protected phenol using bromine in the presence of iron powder as a catalyst.

Deacetylation: Removing the acetyl protecting group to yield 5-bromo-2-methoxyphenol.

Butenylation: Introducing the butene chain through a coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methoxyphenyl)-1-butene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-(5-Bromo-2-methoxyphenyl)-1-butene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)-1-butene in various reactions involves the activation of the bromine atom and the methoxy group, which can participate in electrophilic and nucleophilic reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence :

- The methoxy group in the target compound enhances hydrophobicity compared to the hydroxyl group in 4-(5-Bromo-2-hydroxyphenyl)but-3-ene-2-one , which can form hydrogen bonds, increasing polarity and solubility.

- The alkene in the target compound is less strained than the epoxide in 1,2-Butylene Oxide , resulting in lower reactivity toward nucleophilic attack.

Molecular Weight and Size :

- The target compound (~241 g/mol) is significantly larger than 1,2-Butylene Oxide (72.12 g/mol) , leading to higher boiling points and lower volatility.

- Thiazole-containing derivatives (e.g., compound 2f ) have higher molecular weights due to heterocyclic and trifluoromethyl groups, which may enhance biological activity but reduce synthetic yields (e.g., 35% for 2f vs. 89% for simpler analogs).

Physicochemical Properties

- Hydrophobicity : The methoxy and bromo substituents render the target compound more hydrophobic than hydroxyl-containing analogs (e.g., ’s compound ). This property may influence its application in hydrophobic drug delivery systems.

- Thermal Stability : The aromatic system and bromine atom likely increase thermal stability compared to smaller molecules like 1,2-Butylene Oxide , which is volatile and prone to decomposition.

Biological Activity

4-(5-Bromo-2-methoxyphenyl)-1-butene is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a bromo and methoxy substituent on a phenyl ring, linked to a butene chain, which may influence its interaction with biological targets.

- Chemical Formula : C11H13BrO

- CAS Number : 951894-90-9

The presence of the bromo and methoxy groups can significantly affect the compound's reactivity and biological interactions. The methoxy group, for instance, can enhance lipophilicity, potentially improving cell membrane permeability.

Anticancer Properties

Recent studies have explored the anticancer potential of various derivatives of phenylbutenes, including this compound. Research indicates that compounds with similar structures may exhibit selective cytotoxicity against cancer cell lines. For instance, derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

The proposed mechanism of action for this compound involves:

- Interaction with Enzymes : The compound may act as a competitive inhibitor for specific enzymes involved in cancer metabolism.

- Receptor Binding : It could bind to receptors that regulate cell growth, leading to altered cellular responses.

Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor activity of this compound in vitro against several cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for further development.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 10.2 |

| A549 (Lung) | 15.0 |

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how the compound induces apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment with this compound, indicating activation of apoptotic pathways.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally related compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 4-(Bromo-phenyl)-1-butene | Moderate cytotoxicity | 20.0 |

| 4-(Methoxy-phenyl)-1-butene | Low cytotoxicity | >50 |

| This compound | High cytotoxicity | 12.5 |

This table highlights that the combination of both bromo and methoxy groups enhances biological activity compared to other derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.